N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]propanamide -

N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]propanamide

Catalog Number: EVT-4290471
CAS Number:
Molecular Formula: C19H17NO4
Molecular Weight: 323.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Compound Description: This compound is a key intermediate in the synthesis of 3-(4-hydroxyphenyl)-4-methyl-6-methoxy-7-hydroxycoumarin, a nonsteroidal analogue of 2-methoxyestradiol (2-ME). []

    Compound Description: This novel coumarin derivative (SHC) exhibits significant cardioprotective effects against isoproterenol-induced myocardial infarction in rats. Its mechanism of action is linked to its antioxidant capacity. []

    Compound Description: This compound, alongside its cobalt(II) and copper(II) complexes, has demonstrated notable DNA-binding capabilities. These compounds are suggested to act as potent gene modulators by influencing transcription regulation and gene modification. []

    Compound Description: This series of compounds exhibit anticonvulsant activity with reduced neurotoxicity compared to the standard drug phenytoin. They were synthesized and evaluated for their potential in treating seizures. []

    Compound Description: This compound has been structurally characterized through single-crystal X-ray diffraction, revealing a centrosymmetric dimer formation via intermolecular H-bonds. []

    Compound Description: This series of compounds exhibits potent α-glucosidase inhibition activity, with some demonstrating competitive inhibition mechanisms, making them potential antidiabetic agents. []

    Compound Description: This compound has been characterized by X-ray crystallography, revealing its structure and intermolecular interactions with bromide ions and methanol molecules in the crystal lattice. []

    Compound Description: This compound has been structurally characterized, revealing a planar coumarin ring system and intermolecular hydrogen bonds stabilizing the crystal packing. []

    Compound Description: This compound has been structurally characterized using X-ray crystallography, providing insights into its molecular geometry and crystal packing. []

    Compound Description: This series of compounds was synthesized and evaluated for their antimicrobial, antifungal, and antimalarial activities. []

    Compound Description: This series of compounds, including their Schiff base derivatives, exhibit analgesic, antibacterial, and antifungal activities. Some derivatives demonstrated superior potency compared to standard drugs like indomethacin. []

    Compound Description: The crystal structure of this compound has been determined, revealing a dihedral angle of 7.69° between the phenyl ring and the fused ring system. It forms supramolecular chains along the b axis through π–π interactions. []

    Compound Description: This compound, designed based on the fusion pharmacophore approach, belongs to a novel library of imidazole-1,2,3-triazole hybrids with potent antimicrobial activity, exceeding the efficacy of ciprofloxacin in certain cases. []

    Compound Description: Ten derivatives of this compound, with different substituents on the phenyl ring, were synthesized and computationally screened as potential antidiabetic agents. []

    Compound Description: This compound is identified as a potential genotoxic impurity in the antineoplastic agent osimertinib mesylate. []

    Compound Description: This compound's crystal structure has been determined, revealing a chair conformation for the thiomorpholine ring and a dihedral angle of 64.84° between the coumarin and furan rings. []

    Compound Description: The crystal structure of this compound has been determined, revealing an E configuration with respect to the C=N bond and the formation of [] chains through N—H⋯S hydrogen bonds. []

    Compound Description: This compound has been characterized by X-ray crystallography, providing detailed information about its molecular geometry and crystal packing. []

    Compound Description: This series of compounds, containing both isoquinoline and coumarin moieties, was synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. []

    Compound Description: The crystal structure of this compound has been determined, revealing a monoclinic crystal system and specific bond lengths and angles. []

    Compound Description: A series of these compounds was synthesized and screened for their in vitro antibacterial and antifungal activities. []

    Compound Description: The crystal structure of this compound has been determined using X-ray diffraction, providing insights into its molecular geometry and packing arrangements. []

    Compound Description: This compound serves as a key intermediate in the synthesis of various derivatives, including Schiff’s bases, hydrazides, thiosemicarbazides, and triazoles. []

    Compound Description: These novel azetidin-2-one derivatives, synthesized from 4-aminophenyl-3-nitrobenzopyran-2-one, show significant antibacterial activity against Staphylococcus aureus , Escherichia coli , and Klebsiella . []

    Compound Description: This compound, synthesized by reacting 3-acetyl-2-oxo-2H-chromen-7-yl acetate with benzyloxyamine, exhibits an E configuration around the C=N double bond. In its crystal structure, it forms a two-dimensional supramolecular network through weak C—H⋯O hydrogen bonds. []

    Compound Description: This study investigates the synthesis, properties, and stability of these cations, along with their derivatives. The research emphasizes the influence of substituents on the conformation and stability of these cations. []

    Compound Description: The crystal structure of this copper(II) complex, featuring coumarin moieties, has been elucidated, providing insights into its molecular geometry and coordination environment. []

    Compound Description: These novel oxadiazole derivatives, incorporating the 2H-chromen-2-one moiety, were synthesized and evaluated for their antibacterial and antifungal activities. []

    Compound Description: These coumarin Schiff bases and thiazolidine derivatives were synthesized and evaluated for their antioxidant activity using DPPH radical scavenging and phosphomolybdenum methods. Compounds with dihydroxyphenyl substituents exhibited potent antioxidant properties. []

    Compound Description: This study describes the synthesis and characterization of these derivatives, along with their antibacterial activity evaluation against specific bacterial strains. []

    Compound Description: The crystal structure of this compound has been analyzed, revealing a nearly planar chromene ring system and specific intermolecular interactions. []

    Compound Description: This compound, SSR149415, acts as a selective and orally active vasopressin V1b receptor antagonist. It exhibits nanomolar affinity for the receptor and potent inhibition of arginine vasopressin-induced calcium increase. []

    Compound Description: This compound, RG7109, demonstrates potent inhibitory activity against the hepatitis C virus NS5B polymerase, a critical target for developing direct-acting antiviral agents. []

    Compound Description: This study reports the crystal structures and Hirshfeld surface analyses of these two pyridazinone derivatives. []

    Compound Description: This compound serves as a starting material for synthesizing novel coumarin derivatives incorporating heterocyclic and bifunctionalized moieties at position 7. These derivatives were evaluated for their antioxidant and anticancer properties. []

    Compound Description: The crystal structure of this compound, featuring a 4-oxo-4H-chromen-3-yl moiety, has been determined, providing details about its molecular geometry and crystal packing. []

    Compound Description: This series of thiazolidinone derivatives, incorporating the 2H-chromen-2-one core, was synthesized and evaluated for anticonvulsant activity using the maximal electroshock (MES) model. Several derivatives demonstrated significant anticonvulsant effects, albeit less potent than the standard drug diazepam. []

    Compound Description: This study focuses on synthesizing 4-(4-((3-nitro-2-oxo-2H-chromen-4-yl)amino)phenyl)morpholin-3-one derivatives. These compounds are synthesized using a chloroamine coupling reaction and are of interest due to the biological properties associated with aminocoumarin derivatives. []

    Compound Description: This study focuses on the transformation of alkyl [(Z)-4-dimethylaminomethylidene-5-oxo-1-phenyl-4,5-dihydrolH-pyrazol-3-yl]acetate with various nucleophiles. This leads to the formation of pyrazolo[4,3-c]pyridine-7-carboxylates. []

    Compound Description: This study explores the synthesis of 3-(5-(arylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-ones and 3-(4-aryl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-2H-chromen-2-ones from 2-oxo-2H-chromene-3-carbohydrazide. The structures of these products were confirmed using spectroscopic techniques. []

    Compound Description: These two novel thiofibrate derivatives, containing both coumarin and either 1,3,4-oxadiazole or 1,2,4-triazole moieties, were successfully synthesized and characterized. []

Properties

Product Name

N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]propanamide

IUPAC Name

N-[2-methoxy-5-(2-oxochromen-3-yl)phenyl]propanamide

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

InChI

InChI=1S/C19H17NO4/c1-3-18(21)20-15-11-12(8-9-17(15)23-2)14-10-13-6-4-5-7-16(13)24-19(14)22/h4-11H,3H2,1-2H3,(H,20,21)

InChI Key

SSAAOTGIECNAOY-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=C(C=CC(=C1)C2=CC3=CC=CC=C3OC2=O)OC

Solubility

11 [ug/mL]

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)C2=CC3=CC=CC=C3OC2=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.